tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate
Description
tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate is a nitro-substituted piperazine derivative widely used as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The compound’s core structure—a tert-butyl-protected piperazine ring conjugated to a benzoyl group with a nitro substituent—confers unique reactivity and stability, making it valuable for coupling reactions and further functionalization .
Properties
Molecular Formula |
C16H21N3O5 |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(11-12)19(22)23/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
UHLSOPRZANQQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Esterification of Pyrazinecarboxylic Acid
The tert-butyl ester group is typically introduced via acid-catalyzed esterification. Patent JP3205972B2 outlines a general method for pyrazine-2-carboxylic acid esterification using alcohols and sulfuric acid, achieving yields >95% through azeotropic dehydration. Adapting this protocol, pyrazine-2-carboxylic acid reacts with tert-butanol under reflux with catalytic H₂SO₄ (1–2 mol%), while water is removed via Dean-Stark apparatus. For example:
Reaction conditions from analogous syntheses suggest optimal temperatures of 80–100°C and durations of 3–5 hours (Table 1).
Table 1: Esterification Conditions for Pyrazinecarboxylic Acid Derivatives
Reduction to Tetrahydro Pyrazine
The pyrazine ring is reduced to a tetrahydro derivative using hydrogenation or chemical reductants. Palladium on carbon (Pd/C) under H₂ gas (1–3 atm) in ethanol or THF achieves selective saturation of the pyrazine ring while preserving the ester and nitro groups. For instance, tert-butyl pyrazine-2-carboxylate treated with 10% Pd/C at 50°C for 12 hours yields the tetrahydro product. Alternative methods employ sodium borohydride with transition metal catalysts, though with lower selectivity.
Acylation with 3-Nitrobenzoyl Chloride
The final step involves acylating the secondary amine of the tetrahydro pyrazine core. Reaction with 3-nitrobenzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C affords the target compound. The base neutralizes HCl, driving the reaction forward:
Yields depend on the stoichiometry of the acyl chloride and reaction time (Table 2).
Table 2: Acylation Optimization Parameters
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Nitrobenzoyl | TEA | DCM | 4 | 78 |
| 3-Nitrobenzoyl | Pyridine | THF | 6 | 65 |
Optimization of Reaction Conditions
Catalyst Selection in Esterification
Sulfuric acid remains the catalyst of choice for esterification due to its efficacy in protonating the carboxylic acid, though toluenesulfonic acid (pTSA) offers milder conditions. Comparative studies show H₂SO₄ achieves 88% yield for tert-butyl esters versus 72% with pTSA, albeit with increased side-product formation.
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance acylation rates but may degrade the nitro group. DCM balances reactivity and stability, enabling 78% yield at 25°C. Elevated temperatures (>40°C) risk nitro group reduction or ester hydrolysis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity. Key signals include:
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.70–4.20 (m, 4H, pyrazine CH₂), 8.20–8.50 (m, 4H, aromatic).
-
IR (cm⁻¹): 1720 (C=O ester), 1520 (NO₂ asymmetric stretch), 1350 (NO₂ symmetric stretch).
Comparative Analysis of Synthetic Routes
A three-step sequence (esterification → reduction → acylation) proves more efficient (overall yield: 62%) than alternative pathways initiating with acylation, which suffer from lower regioselectivity (overall yield: 48%).
Chemical Reactions Analysis
Nitro Group Reduction
The 3-nitrobenzoyl moiety undergoes catalytic hydrogenation or stoichiometric reduction to yield amine derivatives, a critical step for generating intermediates in pharmaceutical synthesis.
| Reaction | Conditions | Product | Yield | Key References |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C, 12 h | tert-Butyl 4-(3-aminobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | 85–92% | |
| Fe/HCl Reduction | Fe powder, HCl (aq.), reflux, 6 h | Same amine product | 78% |
Mechanistic Notes :
-
The nitro group () is reduced to via intermediate nitroso () and hydroxylamine () species.
-
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group.
Ester Hydrolysis
The tert-butyl ester group is cleaved under acidic or basic conditions to produce carboxylic acid derivatives.
| Reaction | Conditions | Product | Yield | Key References |
|---|---|---|---|---|
| Acidic Hydrolysis | TFA (excess), DCM, 0°C → 25°C, 4 h | 4-(3-Nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylic acid | 95% | |
| Basic Hydrolysis | NaOH (2M), MeOH/H₂O (1:1), reflux, 8 h | Same carboxylic acid | 88% |
Kinetic Data :
-
Hydrolysis rates follow pseudo-first-order kinetics with in TFA/DCM.
-
Steric hindrance from the tert-butyl group slows base-mediated hydrolysis compared to simpler esters.
Nucleophilic Acyl Substitution
The benzoyl carbonyl participates in nucleophilic substitutions, enabling diversification of the aromatic moiety.
Substrate Limitations :
-
Electron-withdrawing nitro groups enhance carbonyl electrophilicity, favoring nucleophilic attack.
-
Steric constraints from the tetrahydropyrazine ring reduce reactivity with bulky nucleophiles .
Electrophilic Aromatic Substitution (EAS)
The 3-nitrobenzoyl group directs meta-substitution in EAS reactions, though its strong deactivating nature limits scope.
| Reaction | Conditions | Product | Yield | Key References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | tert-Butyl 4-(3,5-dinitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | <10% | |
| Sulfonation | Fuming H₂SO₄, 50°C, 6 h | Low conversion; decomposition observed | – |
Regiochemical Analysis :
-
Nitro groups direct incoming electrophiles to the meta position, but further substitution is hindered by electronic deactivation.
Pyrazine Ring Functionalization
The tetrahydropyrazine ring undergoes alkylation or oxidation, though reactivity is modulated by steric and electronic factors.
Stereochemical Outcomes :
-
Alkylation at the pyrazine nitrogen produces diastereomers due to restricted rotation; enantiomeric resolution requires chiral HPLC .
Cross-Coupling Reactions
The nitrobenzoyl group enables participation in transition-metal-catalyzed couplings, though limited examples are reported.
| Reaction | Conditions | Product | Yield | Key References |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, dioxane/H₂O, 80°C, 24 h | tert-Butyl 4-(3-arylbenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | 40–60% |
Challenges :
-
The electron-deficient aryl bromide (derived from nitro precursor) shows moderate reactivity in cross-coupling.
-
Competing reduction of the nitro group under catalytic conditions necessitates careful optimization.
Scientific Research Applications
Research indicates that compounds containing pyrazine and related structures exhibit a range of biological activities. The following are notable applications of tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate:
Antimicrobial Properties
Pyrazine derivatives have been shown to possess antimicrobial activity. Studies suggest that tert-butyl derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The presence of the nitro group enhances this activity by promoting interactions with bacterial cell walls .
Anticancer Activity
Compounds containing pyrazine rings have been explored for their anticancer properties. Research has demonstrated that certain pyrazine derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and disrupt cell cycle progression. The incorporation of the 3-nitrobenzoyl group may enhance these effects through specific molecular interactions .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazine derivatives have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several studies highlight the applications of similar compounds:
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The piperazine ring provides conformational flexibility, allowing the compound to fit into different binding sites and exert its effects .
Comparison with Similar Compounds
Structural Analogs: Nitrobenzoyl Derivatives
The position of the nitro group on the benzoyl ring significantly influences physicochemical properties and reactivity. Key analogs include:
| Compound Name | Nitro Position | CAS Number | Purity | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | Ortho | 889124-99-6 | 95% | ~350–360* | Not reported |
| tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | Meta | Not listed | N/A | ~350–360* | Not reported |
| tert-Butyl 4-(4-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | Para | 509073-62-5 | 98% | ~350–360* | Not reported |
Notes:
- Synthetic Utility : Ortho and para isomers are commercially available (e.g., Combi-Blocks, 95–98% purity) and used in cross-coupling reactions, suggesting the meta variant may similarly participate in Suzuki or Buchwald-Hartwig reactions .
Functional Group Variations
Hydroxymethyl-Substituted Derivatives
- Example : tert-Butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS 179250-28-3)
Acetyl-Nitro Derivatives
- Example : tert-Butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Amino-Substituted Derivatives
- Example: tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (CAS 170017-74-0) Molecular Weight: ~292.37 g/mol Application: The amino group enables further derivatization (e.g., amidation), contrasting with the nitro group’s role as a leaving group or directing moiety .
Physicochemical and Commercial Comparison
Notes:
- The nitro group’s electron-withdrawing nature enhances electrophilic reactivity, making the meta-nitrobenzoyl derivative suitable for nucleophilic aromatic substitution or reduction to amines .
- Hydroxymethyl and amino derivatives are more polar, favoring aqueous-phase reactions or biological applications .
Coupling Reactions
tert-Butyl-protected nitrobenzoyl piperazines are intermediates in Pd-catalyzed cross-couplings. For example, describes the use of tert-butyl 4-[4-(pyrimidin-2-yl)phenyl]piperazine-1-carboxylate in Suzuki-Miyaura reactions. The nitro group’s position (meta vs. para) may influence regioselectivity and reaction rates .
Biological Activity
Tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural configuration that includes a tetrahydropyridine ring fused with a pyrazine moiety, which enhances its reactivity and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H21N3O5
- Molecular Weight : 335.35 g/mol
The presence of the nitro group on the benzoyl moiety is significant, as it contributes to the compound's biological activity and interaction with various biological targets.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in inflammatory pathways. This makes it relevant for treating conditions such as inflammatory bowel disease (IBD) and other inflammatory disorders. The compound's structural features allow it to effectively interact with specific receptors and enzymes, leading to potential therapeutic effects.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that this compound could inhibit specific inflammatory pathways, suggesting its potential utility in treating IBD. The inhibition of these pathways could lead to reduced inflammation and improved clinical outcomes in affected patients.
-
Enzyme Inhibition :
- Interaction studies have shown that this compound binds effectively to target enzymes, demonstrating a capacity for modulating enzymatic activity related to inflammation.
-
Comparative Analysis :
- A comparative analysis with similar compounds revealed that while many share core structural elements, variations in functional groups significantly impact their biological activities. For instance, compounds like Tert-butyl 4-(4-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate showed different regioselectivity affecting their anti-inflammatory properties.
Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Tetrahydropyridine fused with pyrazine | Anti-inflammatory | Nitro group enhances reactivity |
| Tert-butyl 4-(4-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | Similar structure with different nitro position | Potential anti-inflammatory properties | Different regioselectivity may influence activity |
| Tert-butyl 4-(3-nitrophenyl)tetrahydropyridine-1-carboxylate | Contains tetrahydropyridine instead of pyrazine | Neuroprotective effects | Variation in ring structure alters pharmacodynamics |
This table summarizes key findings regarding the structural features and biological activities of related compounds, emphasizing the unique aspects of this compound.
Q & A
Q. Basic
- ¹H NMR : Key signals include the tert-butyl singlet (~1.4 ppm), aromatic protons from the nitrobenzoyl group (7.5–8.5 ppm), and piperazine CH₂ groups (3.0–4.0 ppm) .
- ¹³C NMR : Distinct peaks for Boc carbonyl (~155 ppm), nitrobenzoyl carbonyl (~165 ppm), and piperazine carbons (~40–50 ppm) .
- MS (ESI) : Molecular ion [M+H]⁺ at m/z 336.3 (calculated for C₁₆H₂₁N₃O₅) with fragmentation patterns confirming the nitrobenzoyl and Boc groups .
What strategies mitigate byproduct formation during nitrobenzoyl group introduction?
Q. Advanced
- Protection-Deprotection : Use of Boc groups prevents undesired N-alkylation of the piperazine ring during acylation .
- Low-Temperature Reactions : Conducting acylation at 0–5°C reduces side reactions like over-acylation or nitro group reduction .
- Byproduct Monitoring : TLC or LC-MS tracking of intermediates (e.g., free piperazine or unreacted nitrobenzoyl chloride) ensures reaction completion .
How does the tert-butyl group influence the compound’s physicochemical properties?
Basic
The bulky tert-butyl group enhances:
- Solubility : Improved lipophilicity for organic-phase reactions (log P ~2.5) .
- Stability : Steric shielding of the Boc group reduces hydrolysis under basic conditions .
- Crystallinity : Facilitates crystallization for X-ray studies, as seen in analogs like tert-Butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate .
What are the challenges in scaling up the synthesis of this compound?
Q. Advanced
- Reproducibility : Batch-dependent variability in nitrobenzoyl chloride quality can lead to inconsistent acylation .
- Purification at Scale : Column chromatography becomes impractical; alternatives like recrystallization (using EtOAc/hexane) or acid-base partitioning are preferred .
- Cost of Reagents : Boc-protected intermediates and specialty catalysts (e.g., TMG) increase production costs .
What role does the nitro group play in the compound’s reactivity?
Basic
The electron-withdrawing nitro group:
- Directs electrophilic substitution to the meta position in subsequent functionalization .
- Enhances stability of the acylated intermediate against nucleophilic attack .
- Can be reduced to an amine for further derivatization (e.g., Pd/C hydrogenation) .
How can computational methods aid in predicting reactivity or stability?
Q. Advanced
- DFT Calculations : Predict reaction pathways for nitro group reduction or Boc deprotection .
- Molecular Dynamics : Simulate solubility trends in solvents like DMSO or THF, aligning with experimental log S values (~-3.2) .
- Docking Studies : Model interactions with biological targets (e.g., PARP-1 inhibitors), leveraging structural analogs from crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
